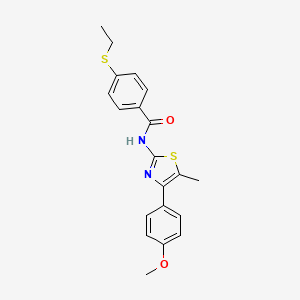
4-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(ethylthio)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is a thiazole-derived benzamide that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a thiazole ring, an ethylthio group, and a methoxyphenyl moiety. The structural characteristics are crucial for its biological activity, influencing interactions with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one in focus have shown promising cytotoxic effects against various cancer cell lines. A study reported that thiazole-containing compounds with specific substitutions demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Jurkat (Bcl-2) | 1.61 ± 1.92 | |
| Compound B | A-431 | 1.98 ± 1.22 | |
| Compound C | U251 (Glioblastoma) | <10 |
The presence of electron-donating groups, such as methoxy on the phenyl ring, enhances the cytotoxicity of these compounds by improving their ability to interact with cellular targets .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant properties. In animal models, certain thiazole-based compounds exhibited substantial protection against seizures, comparable to established anticonvulsants like sodium valproate . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influence anticonvulsant efficacy.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been documented, with several compounds demonstrating activity against various bacterial strains. For example, studies have shown that certain thiazole derivatives possess antibacterial effects comparable to established antibiotics .
The biological activity of This compound can be attributed to its ability to interact with specific enzymes and receptors within cells. The thiazole ring is known to facilitate interactions through hydrophobic contacts and hydrogen bonding, thereby modulating signaling pathways that lead to therapeutic effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications on the thiazole ring significantly enhanced cytotoxicity .
- Antiviral Activity : Another research effort highlighted the antiviral potential of thiazole derivatives against filoviruses such as Ebola and Marburg. The compounds demonstrated effective inhibition of viral entry into host cells, suggesting their potential as therapeutic agents .
- Structure-Activity Relationships : Detailed SAR studies revealed that the presence of specific functional groups on the thiazole ring is critical for enhancing biological activity across various assays .
Properties
IUPAC Name |
4-ethylsulfanyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-4-25-17-11-7-15(8-12-17)19(23)22-20-21-18(13(2)26-20)14-5-9-16(24-3)10-6-14/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHAXXUSKAJRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














